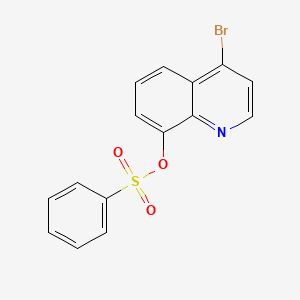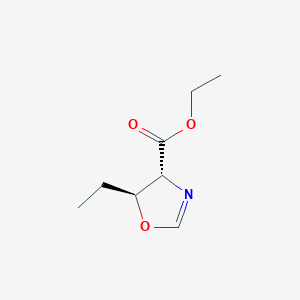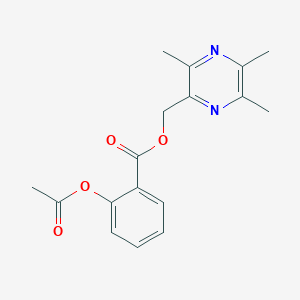
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-(acetyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is a chemical compound that combines a pyrazine ring with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an ester.
(3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of an acetoxybenzoate.
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Contains an acetate ester group.
Uniqueness
(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is unique due to the presence of both a pyrazine ring and an acetoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
595598-67-7 |
|---|---|
Fórmula molecular |
C17H18N2O4 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
(3,5,6-trimethylpyrazin-2-yl)methyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C17H18N2O4/c1-10-11(2)19-15(12(3)18-10)9-22-17(21)14-7-5-6-8-16(14)23-13(4)20/h5-8H,9H2,1-4H3 |
Clave InChI |
XRLLYXCZODRCKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C)COC(=O)C2=CC=CC=C2OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
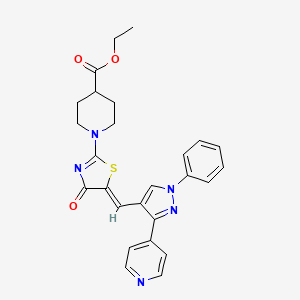
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
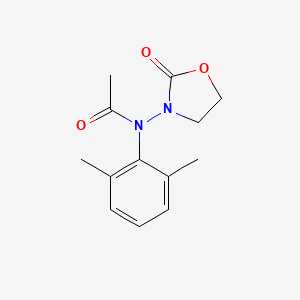
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)

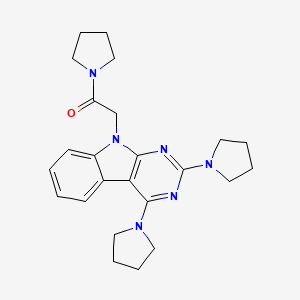
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)

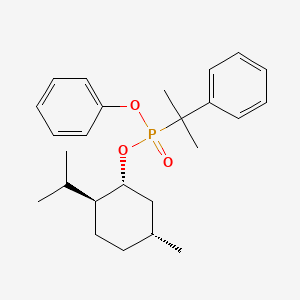
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)
